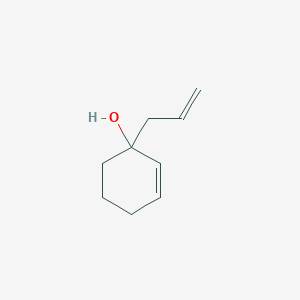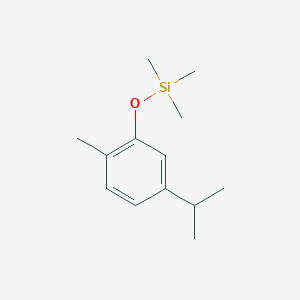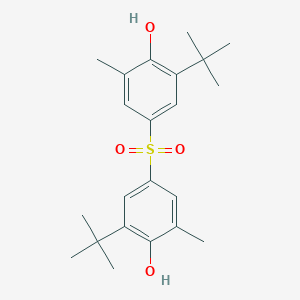
4,4'-Sulfonylbis(2-tert-butyl-6-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) is an organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenolic rings connected by a sulfonyl group, with tert-butyl and methyl substituents enhancing its stability and effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) typically involves the reaction of 2-tert-butyl-6-methylphenol with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl linkage between the phenolic rings. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the stabilization of plastics, rubbers, and other materials to enhance their durability and lifespan.
Mecanismo De Acción
The antioxidant properties of 4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) are attributed to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The sulfonyl group enhances the stability of the compound, allowing it to effectively scavenge reactive oxygen species. The molecular targets include various free radicals and reactive oxygen species, and the pathways involved are primarily related to the inhibition of oxidative chain reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(6-tert-butyl-o-cresol)
- 6-tert-Butyl-2,4-dimethylphenol
Uniqueness
4,4’-Sulfonylbis(2-tert-butyl-6-methylphenol) is unique due to the presence of the sulfonyl group, which provides enhanced stability and effectiveness as an antioxidant compared to similar compounds with methylene linkages. The tert-butyl and methyl substituents further contribute to its stability and reactivity, making it a preferred choice in various industrial applications.
Propiedades
Número CAS |
65955-34-2 |
|---|---|
Fórmula molecular |
C22H30O4S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(3-tert-butyl-4-hydroxy-5-methylphenyl)sulfonyl-6-methylphenol |
InChI |
InChI=1S/C22H30O4S/c1-13-9-15(11-17(19(13)23)21(3,4)5)27(25,26)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12,23-24H,1-8H3 |
Clave InChI |
KCIWNQINDXCPAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


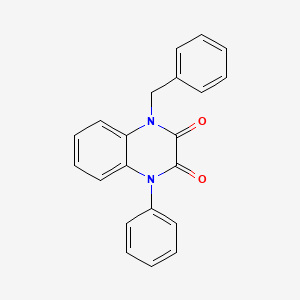
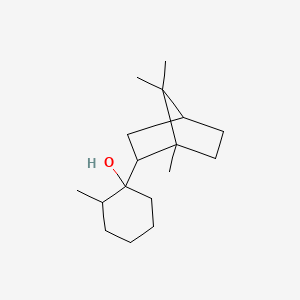
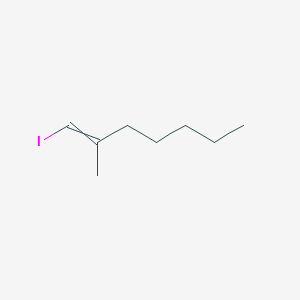
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
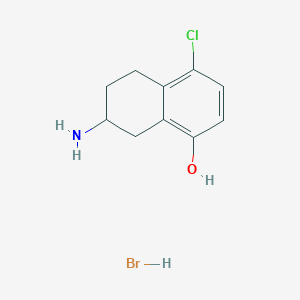
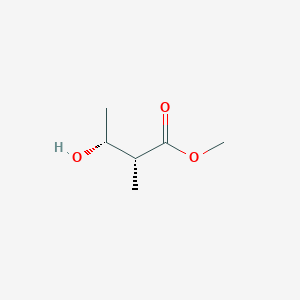



![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)

